![molecular formula C27H26N4O5 B3988165 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-(2-nitrophenyl)acetamide](/img/structure/B3988165.png)
2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-(2-nitrophenyl)acetamide
Overview
Description
2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-(2-nitrophenyl)acetamide, also known as BDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of pyrazolidine compounds, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The exact mechanism of action of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by this compound may contribute to its anti-inflammatory effects. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has been shown to be well-tolerated in animal studies, with no significant side effects observed.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-(2-nitrophenyl)acetamide is its high purity, which allows for accurate and reproducible results in lab experiments. However, one limitation is its low solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for research on 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-(2-nitrophenyl)acetamide. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its optimal dosage and duration of treatment. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify other potential therapeutic targets.
Scientific Research Applications
2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-(2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has also been shown to exhibit antitumor activity against various cancer cell lines, making it a potential chemotherapeutic agent.
properties
IUPAC Name |
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-2-3-18-27(19-24(32)28-22-16-10-11-17-23(22)31(35)36)25(33)29(20-12-6-4-7-13-20)30(26(27)34)21-14-8-5-9-15-21/h4-17H,2-3,18-19H2,1H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFHTAULFKAYGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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